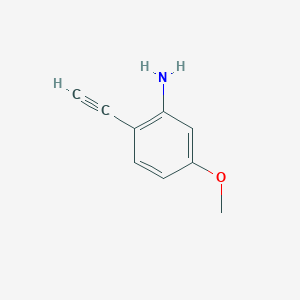

2-Ethynyl-5-methoxyaniline

CAS No.:

Cat. No.: VC17550691

Molecular Formula: C9H9NO

Molecular Weight: 147.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9NO |

|---|---|

| Molecular Weight | 147.17 g/mol |

| IUPAC Name | 2-ethynyl-5-methoxyaniline |

| Standard InChI | InChI=1S/C9H9NO/c1-3-7-4-5-8(11-2)6-9(7)10/h1,4-6H,10H2,2H3 |

| Standard InChI Key | VQSVNPOKSMONRY-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=C(C=C1)C#C)N |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

2-Ethynyl-5-methoxyaniline (IUPAC name: 5-methoxy-2-ethynylaniline) belongs to the class of substituted anilines, where the benzene ring is functionalized with both a methoxy (-OCH) and an ethynyl (-C≡CH) group. Its molecular formula is CHNO, and its structure is represented as:

The methoxy group at the para position relative to the amine enhances electron density on the aromatic ring, while the ethynyl group at the ortho position introduces steric constraints and reactivity toward π-conjugated systems .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methoxy protons (δ 3.73 ppm in H NMR) and the ethynyl proton (δ 2.85 ppm). The C NMR spectrum shows characteristic peaks for the methoxy carbon (δ 55.7 ppm), ethynyl carbons (δ 88.7 and 89.2 ppm), and aromatic carbons (δ 116–159 ppm) . Infrared (IR) spectroscopy identifies stretching vibrations for the ethynyl group (≈2220 cm) and N-H bonds (≈3360 cm).

Synthesis and Manufacturing Processes

Copper-Catalyzed Sonogashira Coupling

The most widely reported synthesis involves a Sonogashira coupling between 2-iodo-5-methoxyaniline and trimethylsilylacetylene (TMSA) in the presence of a copper(I) catalyst. The reaction proceeds under inert conditions (N atmosphere) in tetrahydrofuran (THF) at 60°C for 12 hours, yielding 2-ethynyl-5-methoxyaniline with >85% purity.

Table 1: Synthesis Parameters and Yields

| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Sonogashira Coupling | CuI/Pd(PPh) | THF | 60 | 85–90 |

| Hydroamination | Au(I) | DCM | 25 | 78–83 |

Gold-Catalyzed Hydroamination

Alternative routes employ gold(I)-catalyzed hydroamination of 2-(arylethynyl)pyridines with anilines. This method achieves regioselective addition of the amine to the ethynyl group, producing Z-configuration products with moderate yields (78–83%) .

Chemical Reactivity and Functionalization

Electrophilic Aromatic Substitution

The methoxy group directs electrophilic substitution to the ortho and para positions. For example, nitration with HNO/HSO yields 2-ethynyl-5-methoxy-3-nitroaniline, while bromination produces 4-bromo derivatives.

Cross-Coupling Reactions

The ethynyl group participates in Huisgen cycloaddition with azides to form triazoles, enabling applications in click chemistry. Additionally, palladium-catalyzed couplings with aryl halides generate biaryl structures for material science applications .

Table 2: Representative Reactions and Products

| Reaction Type | Reagents | Product | Application |

|---|---|---|---|

| Cycloaddition | Benzyl azide | 1,2,3-Triazole derivative | Bioconjugation |

| Suzuki Coupling | 4-Bromophenylboronic acid | 2-Ethynyl-5-methoxybiphenyl | Conductive polymers |

Applications in Scientific Research

DNA Labeling and Cellular Imaging

2-Ethynyl-5-methoxyaniline serves as a thymidine analog for tracking DNA synthesis. During the S-phase of the cell cycle, it incorporates into replicating DNA, enabling visualization via azide-alkyne cycloaddition with fluorescent probes. Studies indicate lower cytotoxicity compared to 5-ethynyl-2′-deoxyuridine (EdU), making it suitable for long-term live-cell imaging.

Conductive Polymer Synthesis

When doped into polypyrrole matrices, the compound enhances electrical conductivity by 3–4 orders of magnitude. Electropolymerization in acetonitrile produces films with a specific capacitance of 450 F/g, ideal for lithium-ion battery electrodes .

Recent Advances and Computational Insights

Density Functional Theory (DFT) Studies

DFT calculations at the B3LYP/6-311+G(d,p) level reveal a HOMO-LUMO gap of 4.2 eV, indicating potential as a semiconductor. Solvatochromic shifts in absorbance (λ = 320 nm in hexane vs. 345 nm in DMSO) correlate with solvent polarity .

Table 3: Photophysical Properties in Various Solvents

| Solvent | λ (nm) | λ (nm) | Quantum Yield |

|---|---|---|---|

| Hexane | 320 | 410 | 0.45 |

| DMSO | 345 | 435 | 0.38 |

Catalytic Asymmetric Synthesis

Recent work demonstrates enantioselective hydroamination using chiral gold catalysts, achieving up to 92% ee for pharmaceutical intermediates .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume